An In-depth Technical Guide to the Chemical Properties of 1,4'-Bipiperidine Dihydrochloride
An In-depth Technical Guide to the Chemical Properties of 1,4'-Bipiperidine Dihydrochloride
Abstract
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and characterization of 1,4'-Bipiperidine dihydrochloride (CAS No: 4876-60-2). As a critical intermediate and structural motif in modern drug discovery, particularly in the synthesis of oncology agents like Irinotecan, a thorough understanding of its chemical behavior is paramount for researchers, chemists, and drug development professionals.[1] This document delineates its physicochemical properties, spectroscopic signature, reactivity, and essential protocols for its synthesis and handling, serving as a vital resource for its effective application in pharmaceutical research and development.
Introduction: The Strategic Importance of the Bipiperidine Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile synthetic handle.[2] 1,4'-Bipiperidine, which consists of two piperidine rings linked at the 1 and 4' positions, leverages these advantages, offering a semi-rigid, three-dimensional structure that is instrumental in orienting pharmacophores for optimal target engagement.[3]
The dihydrochloride salt form of 1,4'-Bipiperidine is of particular industrial and research significance. The protonation of the two basic nitrogen atoms enhances the compound's crystallinity and solubility in aqueous and protic solvents, simplifying handling, purification, and formulation processes.[3] Its most notable application is as a fundamental building block in the multi-step synthesis of Irinotecan, a potent topoisomerase I inhibitor used in cancer chemotherapy.[1] The purity and structural integrity of this intermediate are directly correlated with the efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides the core chemical knowledge required to utilize this valuable compound effectively.
Molecular Structure and Physicochemical Properties
1,4'-Bipiperidine dihydrochloride is the salt derived from the reaction of the free base, 1,4'-Bipiperidine, with two equivalents of hydrochloric acid. The protonation occurs at the secondary amine of one ring and the tertiary amine of the other, resulting in a dicationic species balanced by two chloride anions.
Figure 1: Chemical Structure of 1,4'-Bipiperidine Dihydrochloride
The key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4876-60-2 | [4][5][6] |
| Molecular Formula | C₁₀H₂₂Cl₂N₂ | [4][7] |
| Molecular Weight | 241.20 g/mol | [5][7] |
| IUPAC Name | 1-piperidin-4-ylpiperidine;dihydrochloride | [7] |
| Appearance | White to yellow or light brown solid/powder | [3] |
| Purity | Typically ≥97-98% | [5][8] |
| Solubility | Highly soluble in water; soluble in methanol and ethanol. | [3] |
| Storage | Inert atmosphere, room temperature, keep dry and cool. | [6][9] |
Synthesis and Purification Protocol
The synthesis of 1,4'-Bipiperidine dihydrochloride is typically achieved via a two-step process: first, the synthesis of the 1,4'-Bipiperidine free base, followed by salt formation. The most common route to the free base is the reductive amination of 4-piperidone with piperidine.
Causality in Experimental Design
The choice of a reductive amination strategy is deliberate. It is a robust and high-yielding method for forming C-N bonds. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous because it is selective for the iminium ion intermediate and tolerant of the slightly acidic conditions required for iminium formation, minimizing side reactions. The subsequent conversion to the dihydrochloride salt is not just for solubility; it provides a reliable method for purification through crystallization, effectively removing unreacted starting materials and by-products.
Step-by-Step Synthesis Workflow
Figure 2: General workflow for the synthesis of 1,4'-Bipiperidine Dihydrochloride.
Protocol: Synthesis of 1,4'-Bipiperidine Dihydrochloride
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Reaction Setup: To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in dichloromethane (DCM, ~0.5 M), add piperidine (1.1 equivalents). Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C. Allow the reaction to stir at room temperature overnight.
-
Aqueous Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate or 1M NaOH until the aqueous phase is basic (pH > 10).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Isolation of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,4'-Bipiperidine as an oil or low-melting solid.
-
Salt Formation: Dissolve the crude free base in a minimal amount of isopropanol or ethanol. Cool the solution in an ice bath. Add a solution of HCl in diethyl ether (2.2 equivalents) dropwise with stirring.
-
Isolation and Drying: A white precipitate will form. Continue stirring in the ice bath for 30 minutes. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure 1,4'-Bipiperidine dihydrochloride.
Spectroscopic Characterization
Authenticating the structure and purity of 1,4'-Bipiperidine dihydrochloride is essential. The following section details the expected spectroscopic data.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying key functional groups. The dihydrochloride salt has a distinct signature compared to its free base. An Attenuated Total Reflectance (ATR) IR spectrum is typically acquired on the solid sample.
Expected IR Spectral Features:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| 3000-2700 | Broad, Strong | N-H⁺ Stretch | The broadness is characteristic of the ammonium salt (both R₂N-H⁺ and R₃N-H⁺).[7] |
| 2950-2850 | Medium-Strong | C-H Stretch | Aliphatic C-H stretching from the piperidine rings. |
| ~1600-1500 | Medium, Broad | N-H⁺ Bending | Bending vibrations of the ammonium groups. |
| ~1100-1000 | Medium | C-N Stretch | Stretching vibrations of the carbon-nitrogen bonds. |
Note: This data is interpreted based on the ATR-IR spectrum available from PubChem, provided by Sigma-Aldrich.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in D₂O, where the acidic N-H protons will exchange and may not be observed.
Expected ¹H NMR Spectrum (in D₂O): The spectrum will be complex due to the overlapping signals of the two piperidine rings. Protonation of the nitrogens causes a significant downfield shift (deshielding) of adjacent protons compared to the free base.
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δ ~3.0-3.8 ppm (multiplets): Protons alpha to the nitrogen atoms (C-H adjacent to N⁺). These are the most deshielded aliphatic protons.
-
δ ~1.5-2.5 ppm (multiplets): Remaining ring protons. The complexity arises from the chair conformations and axial/equatorial relationships.
Expected ¹³C NMR Spectrum (in D₂O): The spectrum will show up to 10 unique carbon signals, depending on the symmetry and conformational dynamics in solution.
-
δ ~50-65 ppm: Carbons alpha to the nitrogen atoms.
-
δ ~20-35 ppm: Carbons beta and gamma to the nitrogen atoms.
Rationale: The electron-withdrawing effect of the positively charged nitrogen atoms deshields the adjacent carbon and hydrogen atoms, shifting their signals to a higher chemical shift (ppm) compared to the neutral free base. For reference, the α-carbons in neutral piperidine appear around 47 ppm, while the β and γ carbons are around 27 and 25 ppm, respectively.[10]
Chemical Reactivity and Applications
The utility of 1,4'-Bipiperidine dihydrochloride in synthesis stems from the reactivity of its parent free base. To use it in reactions, the dihydrochloride salt must first be neutralized with a suitable base (e.g., triethylamine, sodium carbonate) to liberate the nucleophilic nitrogen atoms.
Figure 3: Core reactivity of the 1,4'-Bipiperidine scaffold.
Key Reactions:
-
N-Alkylation: The secondary amine of the free base can be readily alkylated using alkyl halides (R-X) in the presence of a base. This is a primary method for introducing substituents to modify the molecule's properties.
-
N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a critical step in the synthesis of many pharmaceutical agents, including the attachment of the camptothecin moiety to form Irinotecan.[11][12]
-
Reductive Amination: The secondary amine can react with aldehydes or ketones to form an iminium ion, which is then reduced in situ to form a new tertiary amine, further functionalizing the scaffold.
This versatile reactivity makes 1,4'-Bipiperidine a valuable pharmacophore and a key intermediate for constructing complex, biologically active molecules.[3]
Safety, Handling, and Storage
As with any chemical reagent, proper handling is crucial to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound is hygroscopic and should be protected from moisture. Keep away from strong oxidizing agents.
-
Toxicity: May cause skin, eye, and respiratory irritation. Consult the Safety Data Sheet (SDS) for complete hazard information.
Conclusion
1,4'-Bipiperidine dihydrochloride is a foundational building block in modern synthetic and medicinal chemistry. Its favorable physicochemical properties, conferred by the dihydrochloride salt form, combined with the versatile reactivity of its parent free base, make it an indispensable intermediate. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its successful application in the development of novel therapeutics.
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